molecular formula C9H15NO2 B13305952 1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone

1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone

Cat. No.: B13305952
M. Wt: 169.22 g/mol
InChI Key: LBGXVTSSIXTWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone has significant potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl)ethanone

InChI

InChI=1S/C9H15NO2/c1-6(11)10-5-7-4-8(10)2-3-9(7)12/h7-9,12H,2-5H2,1H3

InChI Key

LBGXVTSSIXTWTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC1CCC2O

Origin of Product

United States

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